molecular formula C13H18O2S B8284039 5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid

Cat. No. B8284039
M. Wt: 238.35 g/mol
InChI Key: OAPDVGOWBVNNOL-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

A solution of 5,5-diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid ethyl ester (14.2 g, 53.38 mmol) in ethanol (250 mL) and 2 N aq. LiOH (250 mL) is stirred at 65° C. for 18 h. The mixture is diluted with 1 N aq. NaOH and extracted with diethyl ether. The aq. phase is acidified to pH 2 with 2 N aq. HCl and extracted with DCM. The combined DCM extracts are dried over Na2SO4, filtered, and the solvent is removed in vacuo. The crude product (11.3 g) is purified by MPLC on Rp-C18 silica gel to give 5,5-diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (2.93 g) as a brown oil; LC-MS: tR=1.01 min, [M+1+CH3CN]=280.19; 1H NMR (CDCl3): δ 7.12 (s, 1H), 2.99 (t, J=7.0 Hz, 2H), 2.46 (s, 2H), 1.59 (t, J=7.0 Hz, 2H), 1.40-1.20 (m, 4H), 0.84-0.74 (m, 6H).
Name
5,5-diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid ethyl ester
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]2[CH2:14][C:13]([CH2:17][CH3:18])([CH2:15][CH3:16])[CH2:12][CH2:11][C:10]=12)=[O:5])C>C(O)C.[Li+].[OH-].[OH-].[Na+]>[CH2:17]([C:13]1([CH2:15][CH3:16])[CH2:12][CH2:11][C:10]2=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=[C:9]2[CH2:14]1)[CH3:18] |f:2.3,4.5|

Inputs

Step One
Name
5,5-diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid ethyl ester
Quantity
14.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C2C1CCC(C2)(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (11.3 g) is purified by MPLC on Rp-C18 silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(CC=2C(=C(SC2)C(=O)O)CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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